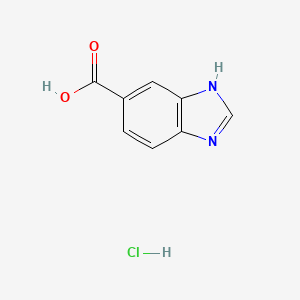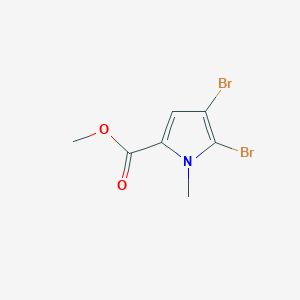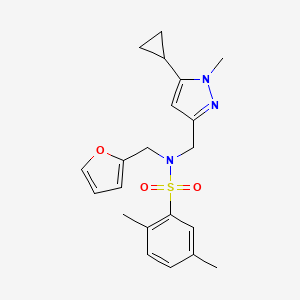![molecular formula C19H24FN3O2 B2770735 N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide CAS No. 2108502-33-4](/img/structure/B2770735.png)
N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its activity is regulated by GABA transaminase. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
CPP-115 works by inhibiting the activity of N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide transaminase, which leads to increased levels of N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide in the brain. This increased N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide activity results in a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide levels in the brain, which leads to a reduction in neuronal excitability and a decrease in seizure activity. It has also been shown to reduce drug-seeking behavior and anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP-115 in lab experiments is its potent and selective inhibition of N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide transaminase, which allows for precise modulation of N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide activity in the brain. However, one limitation is that CPP-115 is not selective for N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide transaminase, and may also inhibit other enzymes in the brain.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety in humans. Another area of interest is its potential use as a research tool for studying the role of N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP-115, as well as its potential limitations and side effects.
Méthodes De Synthèse
CPP-115 can be synthesized through a multi-step process involving the reaction of cyclohexylamine with acetic anhydride to form N-acetylcyclohexylamine, which is then reacted with cyanogen bromide to form N-(1-cyanocyclohexyl)acetamide. The resulting compound is then reacted with 3-fluoro-4-hydroxyphenylpyrrolidine to form CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, CPP-115 has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-6-4-5-14(9-15)17-10-16(24)11-23(17)12-18(25)22-19(13-21)7-2-1-3-8-19/h4-6,9,16-17,24H,1-3,7-8,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYNYXDRKMAGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CC(CC2C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans](/img/no-structure.png)
![Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate](/img/structure/B2770662.png)

![Ethyl 1-[2-(4-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2770668.png)

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2770670.png)
![1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2770672.png)
![Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2770673.png)
![(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2770674.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2770675.png)